molecular formula C15H19NO3 B2699207 2-[(4-Isopropyl-3-methylanilino)carbonyl]cyclopropanecarboxylic acid CAS No. 866150-57-4

2-[(4-Isopropyl-3-methylanilino)carbonyl]cyclopropanecarboxylic acid

Cat. No. B2699207
CAS RN: 866150-57-4
M. Wt: 261.321
InChI Key: GOWFBWXTLWDLEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Isopropyl-3-methylanilino)carbonyl]cyclopropanecarboxylic acid (IMCC) is a cyclopropane-containing amino acid derivative that has been used in various scientific research applications. It is a synthetic compound that has been synthesized using various methods. IMCC has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

Synthesis and Biological Evaluation

Cyclopropane derivatives have been synthesized and evaluated for their biological activities, such as inhibiting carbonic anhydrase and acetylcholinesterase enzymes, which are crucial in the treatment of diseases like Alzheimer's and Parkinson's. One study demonstrated the effectiveness of bromophenol derivatives with a cyclopropyl moiety as inhibitors for these enzymes, showing the potential of cyclopropane compounds in therapeutic applications (Boztaş et al., 2019).

Catalytic Regioselectivity Control

The regioselective cyclopropanation and subsequent ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones have been explored, leading to the production of various heterocyclic products. This process, catalyzed by palladium and iodine, demonstrates the versatility of cyclopropane compounds in synthesizing complex molecular structures, highlighting their significance in organic synthesis and medicinal chemistry (Ma et al., 2004).

Development of Versatile Chiral Cyclopropane Units

Research has been conducted on the development of chiral cyclopropane units as intermediates for synthesizing conformationally restricted analogues of biologically active compounds. This demonstrates the role of cyclopropane compounds in designing drugs with improved activity and specificity by restricting their conformation (Kazuta et al., 2002).

Reactions of Methylene- or Alkylidenecyclopropyl Ketones

An efficient synthesis method has been reported for hydropyrido[1,2-a]indole-6(7H)-ones via a Lewis acid-catalyzed tandem cyclopropane ring-opening/Friedel-Crafts alkylation sequence. This showcases the utility of cyclopropane compounds in constructing complex heterocyclic structures, which could have implications in drug development and synthetic organic chemistry (Patil et al., 2011).

Environmental and Health Applications

Apart from their applications in drug synthesis and organic chemistry, cyclopropane derivatives are also explored for environmental and health-related applications. For instance, the environmental exposure and potential health impacts of cyclohexane dicarboxylic acid derivatives have been studied, indicating the relevance of cyclopropane compounds in environmental health sciences (Silva et al., 2013).

properties

IUPAC Name

2-[(3-methyl-4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-8(2)11-5-4-10(6-9(11)3)16-14(17)12-7-13(12)15(18)19/h4-6,8,12-13H,7H2,1-3H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWFBWXTLWDLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2CC2C(=O)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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